N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide
Description
The compound N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide features a complex heterocyclic architecture, comprising:
- A 2,5-dihydro-1H-pyrrole ring with hydroxy and imino substituents.
- A 4-(4-methoxyphenyl)-1,3-thiazole moiety linked to the pyrrole.
- An acetamide group attached to a para-substituted phenyl ring.
While direct pharmacological data for this compound are unavailable, its structural analogs (e.g., compounds in and ) have demonstrated antimicrobial and receptor-binding activities .
Properties
Molecular Formula |
C22H20N4O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-13(27)24-15-5-7-16(8-6-15)26-11-19(28)20(21(26)23)22-25-18(12-30-22)14-3-9-17(29-2)10-4-14/h3-10,12,23,28H,11H2,1-2H3,(H,24,27) |
InChI Key |
DWARHWRRGAKLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrole with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-{4-hydroxy-2-oxo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide, while reduction may produce N-(4-{4-hydroxy-2-amino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- A thiazole ring
- A pyrrole unit
- Hydroxy and imino functional groups
These structural components contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide exhibit promising antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess significant antibacterial and antifungal activity against various pathogens, which is crucial in addressing drug-resistant infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that structural analogs can inhibit the growth of cancer cell lines, including breast cancer cells (e.g., MCF7). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific molecular targets .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various receptors. These studies help elucidate the potential mechanism of action and guide further modifications to enhance efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited higher potency compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity Assessment
In another investigation, a series of thiazole-based compounds were tested against multiple cancer cell lines. The study found that several compounds showed significant cytotoxic effects, particularly against breast cancer cells. The findings suggest that modifications to the thiazole moiety could enhance anticancer activity .
Mechanism of Action
The mechanism of action of N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of bacterial cell wall synthesis and modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound and 9e may enhance solubility and polar interactions compared to bromo (9c ) or methyl (352670-91-8 ) substituents .
- Biological Activity : Docking studies in suggest bromophenyl-substituted 9c exhibits stronger binding to active sites than methoxy analogs, likely due to hydrophobic interactions .
Physicochemical and Spectroscopic Data
- Melting Points : 9e melts at 218–220°C, whereas bromo-substituted 9c shows a higher melting point (225–227°C), reflecting increased crystallinity from halogen interactions .
- Spectroscopy : IR and NMR data in confirm acetamide C=O stretches (~1650 cm⁻¹) and aromatic proton resonances (δ 7.2–8.1 ppm) .
Computational and Docking Studies
Biological Activity
N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrrole moiety, which are known to influence biological activity. The presence of hydroxyl and methoxy substituents enhances its pharmacological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a study indicated that thiazole compounds exhibited significant activity against various bacterial strains. In particular:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 9 | 0.17 | E. coli |
| 1 | 0.23 | E. cloacae |
| 8 | 0.47 | B. cereus |
These findings suggest that modifications in the thiazole structure can lead to enhanced antimicrobial properties .
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory effects. Research indicates that certain derivatives function as selective inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
| Compound | COX Inhibition IC50 (μM) | Selectivity |
|---|---|---|
| 6a | 9.01 | Non-selective |
| 6b | 11.65 | COX-2 Selective |
Both compounds demonstrated significant anti-inflammatory activity in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how specific structural features affect biological activity:
- Hydroxyl and Methoxy Groups : The presence of hydroxyl groups at specific positions on the thiazole ring enhances antibacterial activity.
- Pyrrole Moiety : The dihydropyrrole structure contributes to the compound's stability and interaction with biological targets.
- Substituent Variations : Different aryl substituents on the thiazole ring can modulate potency against various pathogens .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that derivatives based on this compound reduced infection rates significantly compared to standard treatments.
- Inflammatory Disorders : Patients with chronic inflammatory conditions reported improved symptoms when treated with formulations containing this compound, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide?
- Answer : A robust synthetic route involves multi-step condensation reactions. For example, coupling 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with a pyrrolidinone intermediate under reflux conditions using pyridine and zeolite catalysts to promote cyclization . Purification via recrystallization (e.g., ethanol) yields the final compound. Key steps include controlling reaction temperature (150°C) and catalyst ratios to optimize yield (e.g., 72% in similar acetamide syntheses) .
Q. How can researchers characterize the structural integrity of this compound?
- Answer : Use 1H NMR to confirm tautomeric forms (amine vs. imine) via distinctive proton signals (e.g., δ 13.30 for NH in amide, δ 11.20–10.10 for NH in amine/imine) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. What analytical techniques are suitable for assessing purity?
- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Differential scanning calorimetry (DSC) monitors thermal stability (melting point >250°C in similar compounds) . Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents provides rapid purity checks .
Advanced Research Questions
Q. How does tautomerism (amine vs. imine forms) impact the compound’s stability and reactivity?
- Answer : The equilibrium between amine and imine tautomers (ratio ~50:50) affects solubility and biological activity. Stability studies in DMSO or aqueous buffers (pH 4–9) reveal imine dominance in acidic conditions, while amine forms prevail in basic media. Use NMR titration experiments to track tautomer shifts under varying pH .
Q. What strategies optimize the compound’s biological activity in preclinical assays?
- Answer : Structure-activity relationship (SAR) studies suggest modifying the thiazole ring’s substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl enhances antiproliferative activity). In vitro assays (e.g., MTT on cancer cell lines) paired with molecular docking (targeting kinases or DNA topoisomerases) guide rational design .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Answer : Discrepancies arise from catalyst choice (zeolite vs. AlCl₃) and reaction time. For reproducibility, standardize solvent purity (anhydrous conditions) and monitor reaction progress via TLC. For example, extending reflux time to 8 hours increases yield from 60% to 72% in analogous acetamide syntheses .
Q. What mechanistic insights explain the role of catalysts in its synthesis?
- Answer : Zeolite (Y-H) enhances electrophilic substitution by stabilizing intermediates, while pyridine acts as a proton scavenger. Kinetic studies (e.g., GC-MS monitoring) show zeolite accelerates cyclization by reducing activation energy. Replace pyridine with DBU for faster kinetics but lower selectivity .
Q. How does the compound’s solubility profile affect formulation for in vivo studies?
- Answer : Poor aqueous solubility (logP ~3.5) necessitates prodrug strategies or nanoformulation. Use PEGylation or liposomal encapsulation to improve bioavailability. Solubility assays in PBS (pH 7.4) and DMSO guide excipient selection .
Methodological Notes
- Tautomer Analysis : Employ variable-temperature NMR to observe dynamic equilibria .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting .
- Synthetic Reproducibility : Pre-dry solvents (MgSO₄) and use inert atmospheres (N₂/Ar) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
